
Ethyl-4-cyanotetrahydro-2H-pyran-4-carboxylat
Übersicht
Beschreibung
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . It is a colorless to pale yellow transparent liquid that is soluble in many organic solvents such as ethanol, ether, and dimethylformamide . This compound is used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates, particularly those targeting inflammatory pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, also known as ethyl 4-cyanooxane-4-carboxylate, is a complex organic compound. It is used in the preparation of imidazo[1,2-a]pyridinyl derivatives as irak4 inhibitors . IRAK4 is a kinase involved in the Toll-like receptor and interleukin-1 signaling pathways, playing a crucial role in innate immunity and inflammation .
Mode of Action
As a precursor in the synthesis of IRAK4 inhibitors, it may interact with its targets by inhibiting the kinase activity of IRAK4, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The compound potentially affects the Toll-like receptor and interleukin-1 signaling pathways through its role in the synthesis of IRAK4 inhibitors . These pathways are critical for the activation of immune responses, and their modulation can have significant downstream effects on inflammation and innate immunity .
Result of Action
Given its role in the synthesis of irak4 inhibitors, it may contribute to the modulation of immune responses and inflammation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate .
Biochemische Analyse
Biochemical Properties
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of various bioactive molecules. It interacts with enzymes such as IRAK4, which is involved in the signaling pathways of the immune response The interaction between ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate and IRAK4 is crucial for inhibiting the kinase activity, thereby modulating the immune response
Cellular Effects
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting IRAK4, which plays a role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . This inhibition can lead to reduced inflammation and altered gene expression. Furthermore, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate may impact cellular metabolism by interacting with metabolic enzymes, although detailed studies are required to elucidate these effects fully.
Molecular Mechanism
The molecular mechanism of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate involves its binding to the active site of IRAK4, thereby inhibiting its kinase activity This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of NF-κB and MAPK signaling pathways Additionally, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate may interact with other biomolecules, potentially affecting gene expression and protein synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade over extended periods or under extreme conditions . Long-term studies have shown that ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can have sustained effects on cellular function, particularly in inhibiting inflammatory responses. The degradation products and their potential effects on cellular processes are still being investigated.
Dosage Effects in Animal Models
The effects of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRAK4 activity, leading to reduced inflammation without significant adverse effects . At higher doses, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus, and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is involved in metabolic pathways related to its role as an IRAK4 inhibitor. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion to various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s impact on metabolic flux and metabolite levels is an area of active research, with potential implications for its therapeutic use.
Transport and Distribution
Within cells and tissues, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments. Studies have shown that ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can accumulate in certain tissues, potentially enhancing its therapeutic effects or contributing to toxicity.
Subcellular Localization
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is localized within various subcellular compartments, including the cytoplasm and nucleus Its activity and function may be influenced by post-translational modifications and targeting signals that direct it to specific organelles The compound’s localization to the nucleus is particularly relevant for its role in modulating gene expression and inhibiting IRAK4-mediated signaling pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can be achieved through several methods. One common method involves the oxidation of 4-cyanosiloxane with thiourea chloride, followed by a dehydration reaction with acetic anhydride to form the ester product . The reaction conditions typically involve maintaining a temperature range of 2-8°C and ensuring the reaction is carried out in a sealed, dry environment to prevent moisture interference .
Industrial Production Methods
Industrial production of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted esters.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 4-cyanooxane-4-carboxylate
- Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate
- 4-cyano-4-tetrahydropyrancarboxylic acid ethyl ester
These compounds share similar structural features but differ in their specific functional groups and reactivity. Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is unique due to its specific ester and nitrile functionalities, which provide distinct reactivity and applications .
Eigenschaften
IUPAC Name |
ethyl 4-cyanooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622156 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30431-99-3 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-cyanooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)

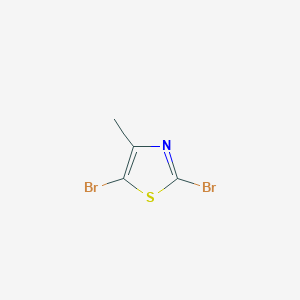
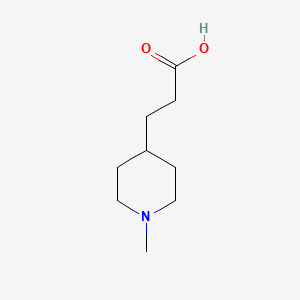

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)
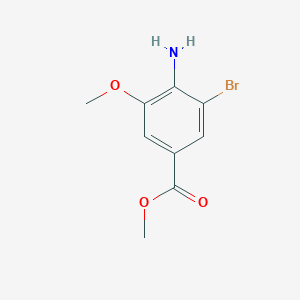
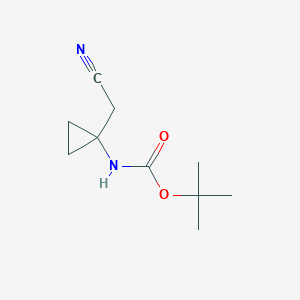
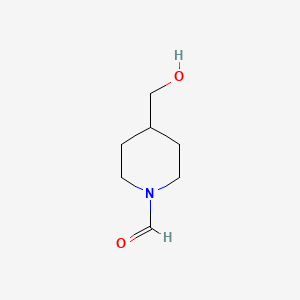
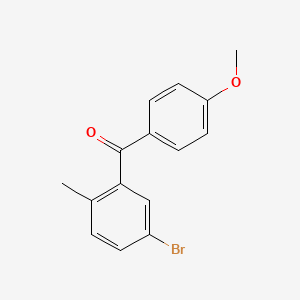
![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
